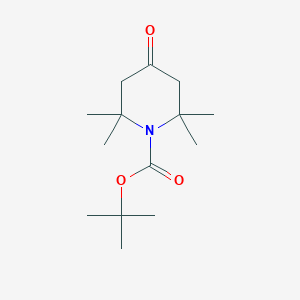![molecular formula C22H27NO5S2 B2527159 ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate CAS No. 2380195-86-6](/img/structure/B2527159.png)
ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate is a synthetic molecule that appears to be related to a class of compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different core structures. For instance, the synthesis of a compound with a pyrazole core involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Another synthesis pathway described the preparation of an aminopropenoate derivative from dibenzoylmethane, which was then used to synthesize various fused pyranones and pyrimidinones . These methods suggest that the synthesis of the target compound would likely involve the formation of an enoate structure, followed by the introduction of the sulfonyl and amino substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction methods . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory, have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to validate the molecular structure . These techniques would be applicable to analyze the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo deprotection reactions to yield free amino compounds . Additionally, the presence of certain functional groups, such as the ethoxycarbonyl group, has been shown to be critical for biological activity in some compounds . The target compound's reactivity could be inferred based on these functional groups and their known reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied in the context of their biological activities. For example, a compound designed as an anti-juvenile hormone agent was evaluated for its ability to induce specific biological effects in insect larvae . Another compound with antitumor properties was assessed for its therapeutic index, indicating its potency and selectivity . These studies suggest that the physical and chemical properties of the target compound could be analyzed in relation to its potential biological activities.
科学的研究の応用
Crystal Packing Interactions
Research by Zhang, Wu, and Zhang (2011) demonstrates the utilization of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its interactions in crystal packing, emphasizing nonhydrogen bonding interactions such as N⋯π and O⋯π types. These interactions form specific molecular arrangements, highlighting the compound's potential in designing materials with tailored properties (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Conversion to (2E,4E)-2,4-Alkadienoate Esters
Tanikaga et al. (1984) explored the thermal reactions of ethyl (2E)-2-phenylsulfinyl-2-alkenoates to produce ethyl (2E,4E)-2,4-alkadienoates. This study underscores the compound's versatility in synthesizing complex molecular structures, which can be crucial for developing new chemical entities and materials (R. Tanikaga, Y. Nozaki, M. Nishida, & A. Kaji, 1984).
Catalysis in Alcohol Oxidation
Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes derived from reactions involving compounds related to ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate for their efficiency as catalysts in alcohol oxidation. This showcases the compound's role in facilitating environmentally friendly catalysis processes (S. Hazra, L. Martins, M. F. C. G. Silva, & A. Pombeiro, 2015).
Synthesis of Quinoline Derivatives
Darehkordi et al. (2018) elaborated on the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and their subsequent cyclization to produce trifluoromethyl quinoline derivatives. This highlights the compound's utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018).
Innovative Synthetic Routes
Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, paving the way for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization. This research opens new avenues in the synthesis of biologically active compounds with high efficiency and selectivity (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
特性
IUPAC Name |
ethyl (E)-2-(4-butoxyphenyl)sulfonyl-3-(4-methylsulfanylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S2/c1-4-6-15-28-18-9-13-20(14-10-18)30(25,26)21(22(24)27-5-2)16-23-17-7-11-19(29-3)12-8-17/h7-14,16,23H,4-6,15H2,1-3H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNJAZPBCRGGRC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)SC)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B2527077.png)


![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)




![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)
